

Physical and chemical properties of Etiocholanolone-d2.

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Etiocholanolone-d2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Etiocholanolone-d2**, a deuterated analog of the endogenous steroid metabolite, etiocholanolone. This document is intended to serve as a comprehensive resource, summarizing key data, outlining relevant experimental protocols, and visualizing associated biological pathways to support research and development efforts.

Core Physical and Chemical Properties

Etiocholanolone-d2 is the deuterium-labeled form of etiocholanolone, a significant metabolite of testosterone and androstenedione.[1] The introduction of deuterium atoms provides a valuable tool for a range of applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **Etiocholanolone-d2** and its non-deuterated counterpart, Etiocholanolone.



Property	Etiocholanolone-d2	Etiocholanolone
Molecular Formula	C19H28D2O2	C19H30O2[2]
Molecular Weight	292.45 g/mol [1]	290.44 g/mol [2]
CAS Number	2687960-82-1[1]	53-42-9
Melting Point	Data not available	152 - 154 °C
Boiling Point	Data not available	413.1 ± 45.0 °C at 760 mmHg
Solubility	10 mM in DMSO	Chloroform: 10 mg/mL
Appearance	Solid	White to off-white solid
SMILES	C[C@@]12[C@]3([H]) INVALID-LINKO">C@([H]) [C@@]4([H])INVALID-LINK (C(C([2H])([2H])C4)=O)C	C[C@]12CCINVALID-LINK O

Biological Context and Signaling Pathways

Etiocholanolone is an endogenous 17-ketosteroid produced from the metabolism of testosterone. It is known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABA-A receptor, which contributes to its anticonvulsant effects.

Metabolic Pathway of Etiocholanolone

Etiocholanolone is a downstream metabolite in the androgenic pathway, primarily formed from androstenedione. The metabolic conversion involves a series of enzymatic reactions.



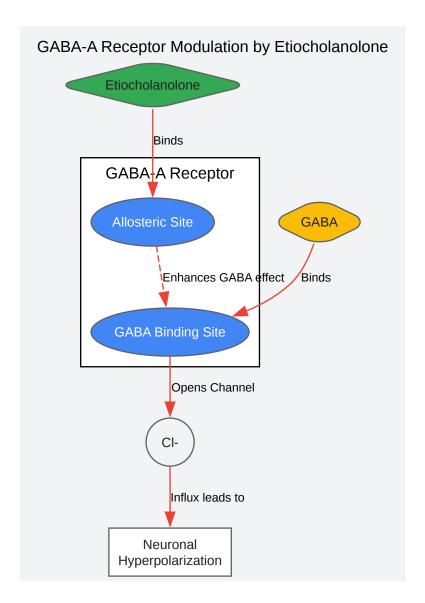
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Metabolic conversion of androstenedione to etiocholanolone.



Interaction with GABA-A Receptor

Etiocholanolone allosterically modulates the GABA-A receptor, enhancing the action of the inhibitory neurotransmitter GABA. This interaction is a key mechanism behind its neuroactive properties.



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Allosteric modulation of the GABA-A receptor by etiocholanolone.

Experimental Protocols

The unique properties of **Etiocholanolone-d2** make it particularly useful in quantitative analytical methods. Below are generalized experimental workflows for its use.

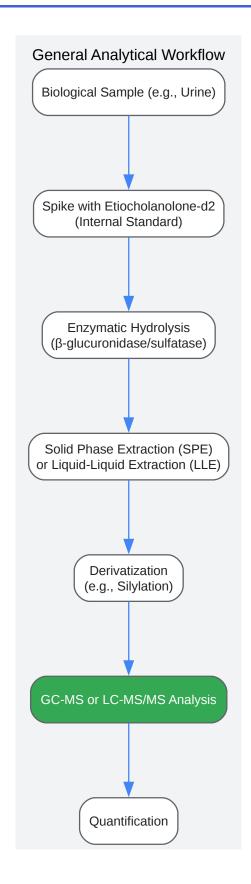




General Workflow for Quantification in Biological Samples

The quantification of etiocholanolone and its deuterated analog in biological matrices like urine typically involves sample preparation followed by instrumental analysis.





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A typical workflow for the analysis of etiocholanolone.



Methodologies for Key Experiments

Sample Preparation:

- Enzymatic Hydrolysis: To measure total etiocholanolone, conjugated forms (glucuronides and sulfates) are cleaved. This is typically achieved by incubating the sample with β-glucuronidase and arylsulfatase.
- Extraction: Solid-phase extraction (SPE) with a C18 sorbent is a common method for isolating steroids from urine. Liquid-liquid extraction (LLE) with solvents like diethyl ether can also be employed.
- Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, steroids are
 often derivatized to increase their volatility and improve chromatographic performance. A
 common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide
 (MSTFA).

Instrumental Analysis:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for steroid profiling. The separation is achieved on a capillary column, and detection is performed by a mass spectrometer, which provides high selectivity and sensitivity.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers the
 advantage of analyzing conjugated steroids directly, sometimes without the need for
 derivatization. It provides excellent sensitivity and specificity through multiple reaction
 monitoring (MRM).

Synthesis of Deuterated Steroids: While a specific, detailed protocol for the synthesis of **Etiocholanolone-d2** is not readily available in the public domain, general methods for the preparation of deuterated steroids often involve:

- Selection of a suitable starting material: This could be a precursor of etiocholanolone.
- Introduction of deuterium atoms: This can be achieved through various chemical reactions, such as reduction with a deuterated reducing agent (e.g., lithium aluminum deuteride) or by exchange reactions in the presence of a deuterium source like D₂O.



 Purification: The final product is purified using chromatographic techniques to ensure high isotopic and chemical purity.

Spectral Data

While specific spectral data for **Etiocholanolone-d2** is limited, the data for the parent compound, Etiocholanolone, provides a strong reference.

- Mass Spectrometry (MS): The mass spectrum of the acetyl derivative of etiocholanolone shows characteristic fragmentation patterns that can be used for its identification. For Etiocholanolone-d2, the molecular ion and key fragments would be shifted by +2 Da, allowing for its differentiation from the unlabeled compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra for
 etiocholanolone have been reported and are used for structural elucidation. In the ¹H NMR
 spectrum of Etiocholanolone-d2, the signals corresponding to the positions of deuterium
 substitution would be absent or significantly reduced in intensity.
- Infrared (IR) Spectroscopy: The IR spectrum of etiocholanolone exhibits characteristic
 absorption bands for the hydroxyl and carbonyl functional groups. The spectrum of the
 deuterated analog is expected to be very similar, with potential subtle shifts in vibrational
 frequencies involving the C-D bonds.

This guide provides a foundational understanding of **Etiocholanolone-d2** for its application in scientific research. For specific experimental applications, further method development and validation will be necessary.

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